Differential Target Engagement: HSD11B1 Association vs. Chorismate Mutase Inhibition in 1-Adamantyl Isomer
2-(Adamantan-2-yl)acetic acid is specifically associated with human HSD11B1 (corticosteroid 11-beta-dehydrogenase isozyme 1), a clinically relevant target in glucocorticoid metabolism and metabolic syndrome . In contrast, the 1-adamantyl analog (1-adamantaneacetic acid, CAS 4942-47-6) is a documented inhibitor of chorismate mutase-prephenate dehydrogenase from E. coli, an unrelated prokaryotic enzyme . This target divergence demonstrates that the substitution position on the adamantane cage dictates biological recognition and precludes functional interchangeability.
| Evidence Dimension | Primary Biological Target Association |
|---|---|
| Target Compound Data | Human HSD11B1 (Tclin target; 1 activity reported) |
| Comparator Or Baseline | Chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from E. coli K12 |
| Quantified Difference | Qualitative target shift; quantitative activity data for target compound not reported in open databases |
| Conditions | Database annotation vs. biochemical enzyme assay |
Why This Matters
This differential target profile is critical for users selecting a building block for medicinal chemistry campaigns; incorrect substitution position would misdirect the intended biological interrogation.
